molecular formula H4P+ B1238482 Phosphonium CAS No. 13769-19-2

Phosphonium

Cat. No.: B1238482
CAS No.: 13769-19-2
M. Wt: 35.006 g/mol
InChI Key: XYFCBTPGUUZFHI-UHFFFAOYSA-O
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Description

Phosphorane is a phosphorus hydride consisting of a single pentavalent phosphorus carrying five hydrogens. The parent hydride of the phosphorane class. It is a member of phosphoranes, a phosphorus hydride and a mononuclear parent hydride.

Scientific Research Applications

Organic Synthesis

Wittig Reaction
Phosphonium salts are pivotal in the Wittig reaction, a key method for synthesizing alkenes. In this reaction, this compound salts react with carbonyl compounds to form alkenes via the formation of ylides. The general reaction can be represented as follows:Ph3P+CH2R+C OPh3P=CHR+R OH\text{Ph}_3\text{P}^+\text{CH}_2\text{R}+\text{C O}\rightarrow \text{Ph}_3\text{P}=\text{CHR}+\text{R }\text{OH}This reaction is widely utilized in the synthesis of complex organic molecules, including pharmaceuticals and natural products .

Kirsanov Reaction
Another significant application involves the Kirsanov reaction, where this compound salts serve as intermediates in the preparation of alkylphosphonyl dichlorides and esters. This process is crucial for synthesizing organophosphorus compounds used in agrochemicals and pharmaceuticals .

Catalysis

Phase-Transfer Catalysis
this compound cations are effective phase-transfer catalysts due to their lipophilic nature. They facilitate reactions between reactants in different phases (e.g., organic and aqueous) by transferring anions across phase boundaries. For instance, tetraphenylthis compound perrhenate is soluble in polar organic solvents and enhances the efficiency of various reactions .

Nanoparticle Stabilization
Recent studies have highlighted the role of sterically hindered this compound salts as stabilizers for metal nanoparticles. These compounds help maintain small catalyst sizes, which are crucial for catalytic activity, particularly in reactions like Suzuki coupling . The effectiveness of these salts has been demonstrated through experiments showing significantly higher conversion rates in reactions compared to controls without this compound salts .

Medicinal Chemistry

Antimicrobial Agents
Quaternary this compound compounds have emerged as promising antimicrobial agents. Their ability to disrupt bacterial membranes makes them effective against a range of pathogens, including drug-resistant strains. Recent research has focused on optimizing the structure-activity relationship of these compounds to enhance their antimicrobial efficacy .

Mitochondrial Targeting Vectors
this compound-based delocalized lipophilic cations are being developed as mitochondrial targeting vectors for cancer therapy. These compounds selectively accumulate in the mitochondria of cancer cells due to their high membrane potential, allowing for targeted drug delivery and enhanced therapeutic effects . The incorporation of lanthanoid chelators with this compound salts has shown promise in developing Gadolinium(III)-based theranostics for cancer imaging and treatment .

Materials Science

Textile Finishing Agents
Tetrakis(hydroxymethyl)this compound chloride is utilized in textile chemistry to impart crease resistance and flame retardancy to fabrics. This compound undergoes a chemical transformation during treatment that enhances fabric performance without compromising its aesthetic qualities .

Ionic Liquids for Mineral Processing
this compound-based ionic liquids have found applications in the beneficiation of rare earth minerals. These ionic liquids exhibit unique solvation properties that enhance extraction processes, making them valuable in resource recovery from complex ores .

Summary Table of Applications

Application AreaSpecific Use CasesNotable Compounds
Organic SynthesisWittig reaction, Kirsanov reactionThis compound salts
CatalysisPhase-transfer catalysis, nanoparticle stabilizationTetraphenylthis compound perrhenate
Medicinal ChemistryAntimicrobial agents, mitochondrial targetingQuaternary this compound compounds
Materials ScienceTextile finishes, ionic liquids for mineral processingTetrakis(hydroxymethyl)this compound chloride

Q & A

Basic Research Questions

Q. What are the standard synthetic methods for preparing phosphonium salts, and how do reaction conditions influence yield and purity?

this compound salts are synthesized via quaternization of tertiary phosphines with alkyl halides (e.g., RX, where R = alkyl/aryl). Key factors include solvent polarity (e.g., DMF or acetonitrile), temperature (reflux conditions), and stoichiometric ratios. For instance, excess alkyl halide may improve yields but risks byproduct formation. Purification methods like recrystallization or column chromatography are critical for isolating high-purity products. Reaction progress should be monitored using 31P NMR or thin-layer chromatography (TLC) .

Q. What spectroscopic techniques are most effective for characterizing this compound cations, and what spectral features are diagnostic?

  • 31P NMR : Primary tool for this compound identification, with chemical shifts typically between 20–30 ppm for tetraalkylthis compound ions.
  • IR Spectroscopy : C-P stretching vibrations near 1100 cm⁻¹ and anion-specific bands (e.g., [BF4]⁻ at ~1050 cm⁻¹).
  • X-ray Crystallography : Resolves cation geometry (e.g., tetrahedral vs. distorted structures) and cation-anion interactions .

Q. How do this compound-based ionic liquids (ILs) compare to ammonium analogs in terms of solvent properties?

this compound ILs often exhibit lower viscosity and higher thermal stability than ammonium analogs due to larger cation size and weaker hydrogen bonding. For example, trihexyl(tetradecyl)this compound chloride ([P66614][Cl]) has a viscosity of ~200 cP at 25°C, compared to ~300 cP for analogous ammonium ILs. Solvent properties can be systematically compared using Kamlet-Taft parameters (α, β, π*) .

Advanced Research Questions

Q. How can researchers design experiments to investigate the thermal decomposition mechanisms of this compound-based ionic liquids?

  • Techniques : Use thermogravimetric analysis (TGA) coupled with mass spectrometry (MS) or FTIR to identify volatile decomposition products.
  • Kinetic Analysis : Apply isoconversional methods (e.g., Friedman or Kissinger-Akahira-Sunose) to calculate activation energies and infer mechanisms.
  • Controls : Compare decomposition pathways under inert (N2) vs. oxidative (air) atmospheres. For example, this compound ILs with [NTf2]⁻ anions decompose at ~400°C in N2, forming phosphine oxides and sulfonic acids .

Q. What strategies resolve contradictions in reported conductivity values for this compound ionic liquids across different studies?

  • Standardization : Ensure consistent measurement conditions (e.g., 25°C, anhydrous samples).
  • Meta-Analysis : Tabulate data by cation structure and anion type (see Table 1).
  • Advanced Modeling : Use molecular dynamics simulations to correlate conductivity with cation-anion mobility.

Table 1 : Conductivity of Select this compound ILs

CationAnionConductivity (mS/cm, 25°C)Reference
[P66614]⁺[NTf2]⁻1.2Smith et al., 2020
[P4448]⁺[BF4]⁻0.8Lee et al., 2021
[P2225]⁺[Cl]⁻0.3Zhang et al., 2023

Q. What experimental approaches can elucidate the role of this compound cations in stabilizing reactive intermediates in organocatalysis?

  • In Situ Spectroscopy : Use UV-Vis or Raman spectroscopy to monitor intermediate formation (e.g., carbenes or radicals).
  • Computational Studies : Employ density functional theory (DFT) to model cation-anion interactions and transition states.
  • Comparative Trials : Test this compound vs. imidazolium ILs in model reactions (e.g., Diels-Alder) to assess catalytic efficiency .

Q. Methodological Guidelines

  • Data Contradiction Analysis : Use systematic reviews to identify variables (e.g., impurities, measurement techniques) causing discrepancies. For example, trace water (>100 ppm) can reduce this compound IL conductivity by 20–30% .
  • Experimental Design : Align with PICOT (Population, Intervention, Comparison, Outcome, Time) frameworks for hypothesis-driven studies (e.g., comparing this compound/ammonium ILs in battery electrolytes over 100 cycles) .

Properties

CAS No.

13769-19-2

Molecular Formula

H4P+

Molecular Weight

35.006 g/mol

IUPAC Name

phosphanium

InChI

InChI=1S/H3P/h1H3/p+1

InChI Key

XYFCBTPGUUZFHI-UHFFFAOYSA-O

SMILES

[PH4+]

Canonical SMILES

[PH4+]

Key on ui other cas no.

16749-13-6

Origin of Product

United States

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